Leptomycin B, 30-hydroxy

CAS No.:

Cat. No.: VC18371175

Molecular Formula: C33H48O7

Molecular Weight: 556.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H48O7 |

|---|---|

| Molecular Weight | 556.7 g/mol |

| IUPAC Name | (2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

| Standard InChI | InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17+ |

| Standard InChI Key | KZMHNEBMQDBQND-MRBODPGGSA-N |

| Isomeric SMILES | CC/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |

| Canonical SMILES | CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |

Introduction

Chemical Structure and Identification

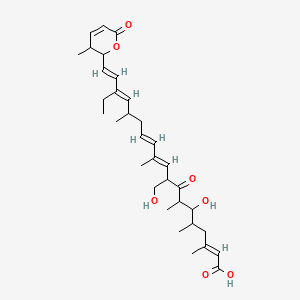

The IUPAC name of leptomycin B, 30-hydroxy is (2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid . Key structural features include:

-

A polyketide backbone with five conjugated double bonds.

-

A 30-hydroxyl group introduced at the C-30 position, increasing polarity compared to LMB.

-

A γ-lactone ring and ketone functionality critical for interaction with CRM1 .

Table 1: Comparative Structural Data of LMB and 30-Hydroxy-LMB

| Property | Leptomycin B (LMB) | 30-Hydroxy-LMB |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 540.7 g/mol | 556.7 g/mol |

| Key Functional Groups | Carboxyl, ketone, γ-lactone | Additional C-30 hydroxyl |

| PubChem CID | 439513 | 5477877 |

The hydroxylation at C-30 alters the compound’s solubility and steric interactions, potentially reducing cytotoxicity while retaining partial biological activity .

Biosynthesis and Microbial Conversion

30-Hydroxy-LMB is produced via microbial bioconversion of LMB using fungal and bacterial strains. Key findings include:

-

Bioconversion Screening: A study screening 29 bacterial and 72 fungal strains identified Aspergillus flavus ATCC 9170 and Streptomyces rimosus ATCC 28893 as efficient converters of LMB into hydroxylated derivatives .

-

Yield and Specificity: While 26-hydroxy-LMB and LMB-24-glutaminamide were primary products in some strains, 30-hydroxy-LMB formation likely requires specific oxidative enzymes absent in common bioconversion pathways .

-

Analytical Confirmation: Liquid chromatography-mass spectrometry (LC-MS) and -NMR confirmed the introduction of the hydroxyl group, with shifts observed at δ 4.58 ppm (H-30) and loss of a methylene proton signal .

Table 2: Microbial Bioconversion Efficiency for LMB Derivatives

| Strain | Derivative | Yield (%) |

|---|---|---|

| Aspergillus flavus ATCC 9170 | 26-Hydroxy-LMB | 30 |

| Streptomyces rimosus ATCC 28893 | 4,11-Dihydroxy-LMB | 13 |

| Emericella unguis ATCC 13431 | LMB-24-glutaminamide | 90 |

The absence of 30-hydroxy-LMB in these studies suggests its production may require specialized conditions or genetically engineered hosts .

Applications and Research Implications

-

Tool Compound: 30-Hydroxy-LMB could serve as a probe for studying structure-activity relationships in nuclear export inhibition, particularly in CRISPR/Cas9-engineered cell lines .

-

Drug Development: Reduced cytotoxicity may make it a candidate for long-term therapies targeting CRM1-dependent cancers, though pharmacokinetic studies are needed .

Challenges and Future Directions

-

Synthesis Limitations: Low yields in microbial systems necessitate optimization of fermentation conditions or heterologous expression of hydroxylases .

-

Unclear Bioactivity: The impact of C-30 hydroxylation on CRM1 binding affinity remains unquantified. Molecular docking studies could elucidate this .

-

Clinical Potential: No preclinical or clinical trials have been reported, highlighting a critical gap in translational research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume